Galanin (1-16)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTSPMGFAZMZJT-GDGJPEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H116N20O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154660 | |
| Record name | Galanin (1-16) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1669.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125118-77-6 | |
| Record name | Galanin (1-16) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125118776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galanin (1-16) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Structural Aspects of Galanin 1 16 Ligand Receptor Interactions
Structure-Activity Relationship (SAR) of Galanin (1-16)
The SAR of Galanin (1-16) has been extensively studied to identify the critical components responsible for receptor binding and functional activity.
Identification of Key Amino Acid Residues for Receptor Binding and Agonism (Pharmacophores: Gly1, Trp2, Asn5, Tyr9, Gly12)
Studies involving alanine (B10760859) scanning and other substitution analyses have pinpointed several amino acid residues within the Galanin (1-16) sequence that are essential for high-affinity binding to galanin receptors. Specifically, Glycine (B1666218) at position 1 (Gly1) , Tryptophan at position 2 (Trp2) , Asparagine at position 5 (Asn5) , Tyrosine at position 9 (Tyr9) , and Glycine at position 12 (Gly12) have been identified as critical pharmacophores for binding to GalR1 nih.govresearchgate.netdiva-portal.orgresearchgate.netoup.com. For GalR2 and GalR3, Trp2 , Asn5 , and Tyr9 are also considered important researchgate.net. The N-terminal residue, Gly1, is particularly crucial for high-affinity binding to GalR1 researchgate.netnih.gov.
Impact of Specific Amino Acid Substitutions on Receptor Affinity and Functional Activity (e.g., [D-Trp2] substitution)
Modifications to specific amino acid residues can significantly alter the peptide's affinity and functional activity. For instance, the substitution of L-Tryptophan at position 2 (L-Trp2) with its D-isomer, [D-Trp2] , results in a substantial loss of receptor affinity, often by several orders of magnitude nih.govjneurosci.orgpnas.orgresearchgate.net. This highlights the stereochemical importance of Trp2 for effective receptor engagement. Similarly, other substitutions, such as alanine scanning, have revealed that residues like Asn5 and Tyr9 are vital for maintaining high affinity across different receptor subtypes researchgate.netresearchgate.net.
Minimal Sequence Requirements for Biological Activity (e.g., Galanin (1-12) vs. Galanin (1-9))
Research has explored the minimal sequence length of galanin required for biological activity. Studies indicate that the N-terminal fragment Galanin (1-12) retains significant receptor binding affinity and biological activity, comparable to the longer Galanin (1-16) fragment researchgate.netnih.gov. However, further truncation to Galanin (1-9) results in a notable decrease in affinity for hippocampal galanin receptors nih.gov. Fragments shorter than Galanin (1-11) generally show a complete loss of receptor affinity across all subtypes nih.gov.
Conformational Studies of Galanin (1-16)
The conformational behavior of Galanin (1-16) in different environments is crucial for understanding its interaction with receptors, which often involves specific structural arrangements.
Secondary Structure Analysis in Various Physiologically Relevant Environments (e.g., aqueous solution, micellar systems)
In aqueous solutions, Galanin (1-16) generally exhibits a largely unstructured or random coil conformation cdnsciencepub.comacs.org. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide adopts a more defined secondary structure, notably an alpha-helical conformation cdnsciencepub.comacs.orgresearchgate.net. This helical structure is primarily localized to the N-terminal region of the peptide acs.org. Circular dichroism (CD) spectroscopy has been instrumental in characterizing these conformational changes, confirming the transition from a disordered state in water to a helical structure in micellar systems cdnsciencepub.comresearchgate.net.
Comparative Conformational Analysis across Species (e.g., Human vs. Porcine Galanin (1-16))
Comparative studies have investigated conformational differences between human and porcine Galanin (1-16). While both sequences are highly conserved, particularly in the N-terminal region essential for receptor binding, minor differences exist. For instance, FT-IR spectroscopy indicated that porcine Galanin (1-16) interacts with SDS micelles and adopts a helical structure, whereas human Galanin (1-16) showed no significant interaction with SDS micelles under the same experimental conditions cdnsciencepub.com. This difference, attributed to a single amino acid substitution (Ile16 in porcine vs. Val16 in human), suggests potential subtle variations in how these species' fragments interact with membrane environments, although both retain significant receptor binding affinity cdnsciencepub.commedchemexpress.com.
Receptor Binding Profile of Galanin (1-16)
Galanin (1-16) is a significant fragment of the neuropeptide galanin, comprising the N-terminal 16 amino acids. This fragment is crucial for the biological activity and receptor interaction of the full-length peptide tandfonline.com. Research has demonstrated that Galanin (1-16) retains substantial affinity for the galanin receptors, making it a valuable tool for studying galanin receptor pharmacology. Its binding characteristics provide insight into the structural requirements for ligand recognition across the different galanin receptor subtypes.
Differential Affinity for Galanin Receptor Subtypes (GalR1, GalR2, GalR3)
Galanin (1-16) exhibits a notable binding profile across the three known galanin receptor subtypes: GalR1, GalR2, and GalR3. Studies indicate that this N-terminal fragment binds with high affinity to both GalR1 and GalR2 diva-portal.orgnih.gov. Specifically, Galanin (1-16) has been shown to bind equally well to GalR1 and GalR2 when compared to the full-length galanin peptide tandfonline.com. Furthermore, certain analyses suggest that Galanin (1-16), along with other chimeric peptides like M15 and M40, displays a selectivity for GalR1 and GalR2, exhibiting 10-to 80-fold higher affinities for these two subtypes compared to GalR3 researchgate.net. This differential affinity suggests that while the N-terminal portion is critical for binding to all subtypes, specific residues or structural features within GalR1 and GalR2 may be more accommodating to this truncated form than those in GalR3 tandfonline.comresearchgate.netdiva-portal.org. The N-terminal glycine residue (Gly1) is particularly important for Galanin (1-16) binding to GalR1, although it is not essential for binding to GalR2 diva-portal.org.
Quantitative Binding Parameters (e.g., Dissociation Constants, IC50 values) in Diverse Tissue Preparations
Quantitative binding studies have provided specific parameters for Galanin (1-16) interaction with galanin receptors in various experimental settings. In membrane preparations from rat cultured myenteric neurons, Galanin (1-16) demonstrated high affinity for GalR1 and GalR2, with reported inhibition constants (Ki) of 4.8 ± 1.5 nM and 5.66 ± 3.7 nM, respectively. In contrast, its affinity for GalR3 was considerably lower, with a Ki of 49.6 ± 15.3 nM nih.gov. Further characterization using rat, mouse, and pig tissues in assays involving the GAL1 receptor (GalR1) reported a pKi range of 8.7–9.0, corresponding to dissociation constants (Ki) between 1.02 x 10-9 M and 2.2 x 10-9 M guidetopharmacology.org. These quantitative data underscore the potent binding of Galanin (1-16) to GalR1 and GalR2, with a diminished affinity for GalR3. These studies have utilized diverse tissue preparations, including rat hippocampi, Bowes cells, and rat spinal cord sections, to elucidate these binding characteristics pnas.org.
Table 1: Quantitative Binding Parameters of Galanin (1-16) for Galanin Receptor Subtypes
| Receptor Subtype | Binding Parameter | Value (nM) | Reference |
| GalR1 | Ki | 4.8 ± 1.5 | nih.gov |
| GalR2 | Ki | 5.66 ± 3.7 | nih.gov |
| GalR3 | Ki | 49.6 ± 15.3 | nih.gov |
| GAL1 (GalR1) | Ki (approx.) | 1.02 - 2.2 (pKi 8.7-9.0) | guidetopharmacology.org |
Compound Names Mentioned:
Galanin (1-16)
Galanin
Galanin Receptor 1 (GalR1)
Galanin Receptor 2 (GalR2)
Galanin Receptor 3 (GalR3)
M15
M40
Cellular and Subcellular Mechanisms of Action of Galanin 1 16
G Protein-Coupled Receptor (GPCR) Signaling Pathways
Activation of Specific Galanin Receptor Subtypes by Galanin (1-16)
Galanin (1-16) functions as an agonist at galanin receptors, demonstrating high affinity for both GalR1 and GalR2 nih.govbiorxiv.orgnih.gov. Studies specifically examining gonadotropin-releasing hormone (GnRH) neurons have identified GalR1 as the predominant receptor subtype expressed in these cells oup.comresearchgate.netresearchgate.net. Galanin (1-16) has been shown to activate GalR1 in GnRH neurons, suppressing their activity oup.comresearchgate.net. While GalR1 and GalR3 primarily couple to inhibitory Gαi/o pathways, GalR2 predominantly couples to stimulatory Gαq/11 pathways pnas.orgbiorxiv.orgbiorxiv.orgnih.gov.
Downstream Signaling Cascades Mediated by Galanin (1-16) Activation
The activation of galanin receptors by Galanin (1-16) initiates distinct downstream signaling cascades depending on the receptor subtype involved.
Gαi/o Coupling: GalR1 and GalR3 primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase (AC) activity and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgnih.govoncotarget.comcas.czfrontiersin.orgnih.govencyclopedia.pubwikipathways.org. Galanin (1-16) activation of GalR1 in GnRH neurons relies on this Gi/o signaling pathway oup.comresearchgate.netnih.gov. GalR1 activation can also stimulate mitogen-activated protein kinase (MAPK) activity, mediated by Gβγ subunits in a PKC-independent manner oncotarget.comnih.govencyclopedia.pub.
Gαq/11 Coupling: GalR2 predominantly couples to Gq/11 proteins. This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgnih.govoncotarget.comcas.czfrontiersin.orgwikipathways.org. GalR2 also stimulates MAPK pathways, often through protein kinase C (PKC) and Gαo proteins nih.govoncotarget.com.
PLC Activity: As noted above, GalR2 activation triggers PLC activity pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgnih.govoncotarget.comcas.czfrontiersin.orgwikipathways.org. Galanin (1-16) has been observed to inhibit muscarinic agonist-stimulated breakdown of inositol phospholipids (B1166683), indicating modulation of this pathway nih.gov.
MAPK Pathways: Activation of GalR1 can stimulate MAPK activity via Gi/o signaling oncotarget.comnih.govencyclopedia.pub. GalR2 also activates MAPK pathways, often in conjunction with PKC and Gαo proteins nih.govoncotarget.com.
Modulation of Intracellular Second Messengers
Galanin (1-16) influences key intracellular second messengers, altering cellular signaling.
Cyclic AMP (cAMP): Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgnih.govoncotarget.comcas.czfrontiersin.orgnih.govencyclopedia.pubwikipathways.org. Notably, the inhibitory effects of Galanin (1-16) in GnRH neurons are independent of changes in cAMP levels oup.comresearchgate.netnih.gov.
Inositol Triphosphate (IP3) and Intracellular Calcium ([Ca²⁺]i): GalR2 activation leads to the formation of IP3, which in turn increases cytosolic Ca²⁺ levels by releasing calcium from intracellular stores and activating Ca²⁺-dependent channels pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgoncotarget.com. Galanin (1-16) has been shown to suppress kisspeptin-10-induced calcium responses in GnRH neurons oup.com. It also inhibits depolarization-evoked Ca²⁺ increases in myenteric neurons, an effect mediated by GalR1 nih.gov. Galanin, in general, modifies intracellular calcium levels sigmaaldrich.com.
Ion Channel Modulation
Galanin (1-16) modulates the activity of several ion channels, contributing to its inhibitory and hyperpolarizing effects on neuronal excitability.
Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
A significant mechanism by which Galanin (1-16) exerts its inhibitory effects is through the activation of GIRK channels. GalR1 and GalR3 coupling to Gi/o proteins leads to the opening of GIRK channels frontiersin.orgoncotarget.comfrontiersin.orgnih.govencyclopedia.pubwikipathways.org. In GnRH neurons, Galanin (1-16) inhibition is sensitive to blockers of GIRK channels, indicating their involvement in its action oup.comresearchgate.netnih.gov. Galanin, acting via Gi/o proteins, is known to open K⁺ channels nih.gov.
Effects on Voltage-Gated Calcium Channels and Intracellular Calcium Dynamics
Data Tables
Table 1: Galanin Receptor Subtype Activation and Signaling Pathways by Galanin (1-16)
| Receptor Subtype | Primary G Protein Coupling | Downstream Pathways Activated/Inhibited | Second Messengers Modulated | Key Effects |
| GalR1 | Gαi/o | Inhibition of Adenylyl Cyclase (AC) | ↓ Cyclic AMP (cAMP) | Opens GIRK channels, Stimulates MAPK (via Gβγ) |
| Stimulation of MAPK (PKC-independent) | Inhibits voltage-gated Ca²⁺ channels | |||
| GalR2 | Gαq/11 (primarily) | Stimulation of Phospholipase C (PLC) | ↑ Inositol Triphosphate (IP3), ↑ Intracellular Calcium ([Ca²⁺]i) | Activates MAPK (via PKC, Gαo) |
| Gαi/o, G12 (promiscuously) | Modulates intracellular calcium | |||
| GalR3 | Gαi/o | Inhibition of Adenylyl Cyclase (AC) | ↓ Cyclic AMP (cAMP) | Opens GIRK channels |
Note: Galanin (1-16) has high affinity for GalR1 and GalR2 nih.govbiorxiv.orgnih.gov. Its effects in GnRH neurons are primarily mediated via GalR1, utilizing Gi/o signaling oup.comresearchgate.net.
Table 2: Modulation of Intracellular Second Messengers by Galanin (1-16)
| Second Messenger | Receptor Activated | Effect of Galanin (1-16) | Citation(s) |
| Cyclic AMP (cAMP) | GalR1, GalR3 | Decreased | pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgnih.govoncotarget.comcas.czfrontiersin.orgnih.govencyclopedia.pubwikipathways.org |
| GalR1 (in GnRH neurons) | No significant change (inhibition independent of cAMP) | oup.comresearchgate.netnih.gov | |
| Inositol Triphosphate (IP3) | GalR2 | Increased | pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgoncotarget.com |
| Intracellular Calcium ([Ca²⁺]i) | GalR2 | Increased | pnas.orgbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgoncotarget.com |
| GalR1 (in GnRH neurons) | Suppressed (in response to kisspeptin-10) | oup.com | |
| GalR1 (in myenteric neurons) | Inhibited (depolarization-evoked) | nih.gov | |
| All GalRs (general) | Modulated | sigmaaldrich.com | |
| Inositol Phospholipids | GalR1 | Inhibited (muscarinic agonist-stimulated breakdown) | nih.gov |
Table 3: Effects of Galanin (1-16) on Ion Channels
| Ion Channel Type | Receptor Activated | Effect of Galanin (1-16) | Citation(s) |
| G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels | GalR1, GalR3 | Activated/Opened | frontiersin.orgoncotarget.comfrontiersin.orgnih.govencyclopedia.pubwikipathways.org |
| GalR1 (in GnRH neurons) | Activated (inhibition sensitive to blockers) | oup.comresearchgate.netnih.gov | |
| Voltage-Gated Calcium Channels (VGCCs) | All GalRs | Inhibited | sigmaaldrich.comnih.govjneurosci.orgjneurosci.orggoogle.combioscientifica.com |
| GalR1 (in myenteric neurons) | Inhibited (depolarization-evoked Ca²⁺ influx) | nih.gov | |
| ATP-Sensitive Potassium Channels | All GalRs | Opened | encyclopedia.pubsigmaaldrich.combioscientifica.com |
Compound List
Adenosine 3′,5′-cyclic monophosphate (cAMP)
Adenylate cyclase (AC)
ATP-sensitive potassium channels
Bicuculline
Cadmium (Cd²⁺)
Calcium (Ca²⁺)
Calcium channels (Voltage-gated)
7-chlorokynurenic acid
Cyclic AMP response element-binding protein (CREB)
Diacylglycerol (DAG)
D,L-AP5
Flavo-4
Galanin
Galanin (1-16)
Galanin 1-15
Galanin 2-11
Galanin 3-29
Galanin message associated peptide (GMAP)
Galanin-like peptide (GALP)
Galanin receptor 1 (GalR1)
Galanin receptor 2 (GalR2)
Galanin receptor 3 (GalR3)
Gαi/o proteins
Gαq/11 proteins
Gαo proteins
Gβγ subunits
G protein-coupled inwardly rectifying potassium (GIRK) channels
Inositol triphosphate (IP3)
Inositol phospholipids
Kisspeptin-10 (kp-10)
Mitogen-activated protein kinase (MAPK)
Muscarinic agonists
Phospholipase C (PLC)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Potassium (K⁺)
Protein kinase C (PKC)
RWJ-57408
α-latrotoxin
Tetrodotoxin (TTX)
Neurotransmitter Release and Neuromodulation
Galanin (1-16), a biologically active N-terminal fragment of the neuropeptide galanin, plays a significant role in modulating neurotransmitter release and neuronal activity within the central nervous system. Research has elucidated its specific mechanisms of action, particularly its inhibitory effects on acetylcholine (B1216132) release and its modulatory influence on other key neurotransmitter systems, such as the serotonergic and noradrenergic pathways. These actions are mediated through interactions with specific galanin receptors, influencing synaptic transmission and neuronal excitability.
Inhibition of Acetylcholine Release
Galanin (1-16) has been demonstrated to exert a potent inhibitory effect on the release of acetylcholine (ACh), particularly within the ventral hippocampus of the rat. Studies utilizing both in vivo and in vitro methodologies have provided detailed insights into this mechanism.
In vitro experiments using slices of the rat ventral hippocampus have shown that galanin inhibits the potassium (K+)-evoked release of [3H]acetylcholine. This inhibition was observed with an approximate IC50 value of 50 nM, indicating a significant potency of galanin in reducing cholinergic neurotransmission in this brain region nih.gov. Further binding studies have indicated that galanin (1-16) binds with submicromolar IC50 values to rat hippocampal galanin receptors, suggesting that this fragment is recognized by the receptors controlling acetylcholine release nih.gov.
In vivo studies employing microdialysis techniques have corroborated these findings. Intracerebroventricular (ICV) administration of galanin (1-16) has been shown to inhibit the scopolamine-stimulated release of acetylcholine in the ventral hippocampus nih.govpnas.org. This effect highlights the peptide's capacity to modulate cholinergic activity in a physiological context. Research has also indicated that the minimal sequence required for this inhibitory action on acetylcholine release corresponds to galanin (1-12), with galanin (1-16) and galanin (1-12) exhibiting similar binding affinities to rat hippocampal galanin receptors nih.gov.
Table 1: Inhibition of Acetylcholine Release by Galanin (1-16) in Ventral Hippocampus
| Experimental Method/Condition | Observed Effect of Galanin (1-16) | Quantitative Measure | Citation |
| In vitro slice preparation (K+-evoked release of [3H]ACh) | Inhibition of acetylcholine release | IC50 ≈ 50 nM | nih.gov |
| In vivo microdialysis (scopolamine-stimulated release) | Inhibition of acetylcholine release | Dose-dependent effect described | nih.govpnas.org |
| Binding studies (rat hippocampal galanin receptors) | Receptor binding | Submicromolar IC50 | nih.gov |
Modulation of Other Neurotransmitter Systems
Beyond its effects on acetylcholine release, galanin (1-16) also modulates other crucial neurotransmitter systems, including the serotonergic and noradrenergic pathways. These modulatory actions contribute to galanin's complex role in regulating various brain functions.
Serotonergic System: Galanin (1-16) has been shown to modulate serotonin (B10506) 1A (5-HT1A) receptors in the ventral limbic cortex of the rat nih.gov. In membrane preparations, galanin (1-16) produced a concentration-dependent increase in the dissociation constant (Kd) of [3H]8-OH-DPAT binding sites, a marker for 5-HT1A receptors. This effect reached approximately 61% at a concentration of 30 nM, without altering the maximum binding capacity (Bmax) nih.gov. This modulation was blocked by the galanin antagonist M35, confirming its specificity nih.gov. Furthermore, galanin, acting through galanin receptor 1 (GalR1), has been implicated in hyperpolarizing serotonergic neurons in the dorsal raphe nucleus (DR) and inhibiting serotonin (5-HT) release in the hippocampus nih.gov. Intracerebroventricular administration of galanin has also been associated with a decrease in serotonin levels in specific brain regions, such as the medial prefrontal cortex and ventral hippocampus tandfonline.com.
Noradrenergic System: Galanin is co-expressed with noradrenaline in neurons of the locus coeruleus (LC), the primary noradrenergic nucleus in the brain nih.govccmu.edu.cn. Research indicates that galanin can inhibit the activity of LC neurons in vitro nih.gov. Additionally, galanin has been shown to enhance the noradrenaline-induced inhibition of LC neurons nih.gov. In the rat cerebral cortex, galanin has been observed to inhibit noradrenaline-induced accumulation of cyclic AMP nih.gov. Studies also suggest that noradrenergic neurons are a significant source of galanin in brain regions like the cortex and hippocampus nih.govbiorxiv.org. While the loss of galanin specifically in noradrenergic neurons did not affect norepinephrine (B1679862) (NE) levels or turnover, it did impact the regulation of defensive coping behaviors, suggesting a role for galanin signaling within this system nih.govbiorxiv.org.
Table 2: Modulation of Serotonergic and Noradrenergic Systems by Galanin (1-16)
| Neurotransmitter System | Target/Mechanism | Observed Effect of Galanin (1-16) | Specific Finding/Parameter | Citation |
| Serotonergic | 5-HT1A receptors (ventral limbic cortex) | Modulation of receptor binding | Concentration-dependent increase in Kd of [3H]8-OH-DPAT binding sites; ~61% maximal effect at 30 nM | nih.gov |
| Serotonergic | Serotonergic neurons (Dorsal Raphe) | Hyperpolarization, inhibition of 5-HT release | Mediated via GalR1 | nih.gov |
| Serotonergic | Serotonin levels (mPFC, ventral hippocampus) | Decrease | Following ICV administration of galanin | tandfonline.com |
| Noradrenergic | Locus Coeruleus (LC) neurons | Inhibition of neuronal activity | In vitro studies | nih.gov |
| Noradrenergic | LC neuron response to Noradrenaline (NE) | Enhancement of NE-induced inhibition | In vitro studies | nih.gov |
| Noradrenergic | NE-induced cAMP accumulation (cerebral cortex) | Inhibition | In vitro studies | nih.gov |
Physiological and Pathophysiological Research Roles of Galanin 1 16 in Preclinical Models
Central Nervous System (CNS) Investigations
Galanin (1-16) exerts potent effects within the CNS, acting as a key regulator of neuronal activity and behavior. Its widespread distribution in critical brain regions underscores its importance in fundamental neurological functions.
Galanin (1-16) plays a crucial role as an inhibitory neuromodulator across various regions of the central nervous system. wikipedia.org In the hippocampus , a region vital for memory and learning, galanin and its N-terminal fragments are known to inhibit the release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132). wikipedia.orgpnas.org This inhibition can impact synaptic plasticity, a key process in memory formation. unifr.ch For instance, in hippocampal slices, galanin has been shown to reduce long-term potentiation. pnas.org The high density of galanin receptors in the hippocampus suggests its significant involvement in seizure mechanisms as well. nih.gov
In the hypothalamus , which is central to homeostatic regulation, Galanin (1-16) influences neurotransmission to regulate feeding, sleep, and hormone secretion. nih.govelifesciences.org It modulates the activity of various hypothalamic nuclei, including those that control appetite and energy balance. nih.gov Studies have shown that Galanin (1-16) can hyperpolarize and suppress the firing of magnocellular neurosecretory cells in the supraoptic nucleus of the hypothalamus, demonstrating its direct influence on neuroendocrine output. nih.govjneurosci.org
Within the spinal cord , galanin and its fragments are involved in the modulation of pain signaling. pnas.org Following peripheral nerve injury, there is a significant upregulation of galanin in dorsal root ganglion neurons. pnas.org This suggests a role in altering nociceptive transmission. Depending on the context and receptor subtype activated, galanin can have both pro- and anti-nociceptive effects. pnas.org
Galanin (1-16) is a key player in maintaining neuronal homeostasis by regulating excitability. nih.govelifesciences.org It generally exerts an inhibitory or hyperpolarizing effect on neurons, which can dampen excessive neuronal firing. wikipedia.org This is achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. nih.govnih.govnih.gov This mechanism has been observed in hypothalamic magnocellular neurosecretory cells, where Galanin (1-16) produces a reversible membrane hyperpolarization and suppresses both continuous and phasic firing. nih.govjneurosci.org
Galanin (1-16) has been identified as a potent stimulator of feeding behavior, particularly the intake of fats. nih.gov This orexigenic effect is primarily mediated through actions within the hypothalamus. nih.gov Central administration of Galanin (1-16) in preclinical models has been shown to significantly increase food consumption. jneurosci.orgfrontiersin.org Studies in rats have demonstrated that microinjections of Galanin (1-16) into the lateral ventricles or directly into the hypothalamus lead to a dose-dependent increase in food intake. jneurosci.org The N-terminal fragment Galanin (1-16) appears to be crucial for this biological activity, as C-terminal fragments have been found to be inactive in stimulating feeding. jneurosci.org
| Compound | Administration Site | Dose (nmol) | Effect on Food Consumption | Significance |
|---|---|---|---|---|
| Galanin (1-16) | Lateral Ventricles | 6 | Significant Increase | p < 0.05 |
| Galanin (1-16) | Hypothalamus | 1 | Significant Increase | p < 0.01 |
| Galanin (1-16) | Hypothalamus | 0.5 | No Significant Effect | - |
The galaninergic system is deeply involved in the regulation of sleep and arousal. elifesciences.orgscispace.com Galanin-producing neurons are located in key sleep-regulating areas of the brain, such as the ventrolateral preoptic nucleus (VLPO) of the hypothalamus. nih.govmdpi.com Activation of these neurons promotes sleep. nih.govnih.gov Galanin (1-16), by its inhibitory actions on wake-promoting centers, contributes to the transition to and maintenance of sleep. nih.gov For example, galanin reduces the activity of noradrenergic neurons in the locus coeruleus, a key component of the arousal system. nih.govmdpi.com Preclinical studies have shown that overexpression of galanin can lead to reduced locomotor activity, indicative of a sedative effect. elifesciences.org
Galanin (1-16) plays a significant role in modulating neuroendocrine functions, including the reproductive axis. It has been shown to influence the secretion of Gonadotropin-Releasing Hormone (GnRH), the primary regulator of the reproductive system. oup.com In vitro studies using hypothalamic explants have demonstrated that Galanin (1-16) can inhibit GnRH neuronal activity. nih.govnih.gov This inhibitory effect is mediated through the GalR1 receptor and involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.govoup.com Interestingly, Galanin (1-16) can also suppress the activation of GnRH neurons induced by kisspeptin-10, suggesting it may act as a physiological brake on kisspeptin-driven excitation. nih.govnih.gov This indicates a potent regulatory role for Galanin (1-16) in controlling the pulsatile release of GnRH and, consequently, reproductive function.
| Compound | Concentration (nM) | Effect on GnRH Neuronal Activity | Significance |
|---|---|---|---|
| Galanin (1-16) | 100 | Inhibition | p < 0.05 |
| Galanin (1-16) | 30 | Inhibition | p < 0.05 |
| Galanin (1-16) | 10 | Inhibition | p < 0.05 |
The modulatory effects of Galanin (1-16) have led to investigations into its role in various neurological disorders.
Alzheimer's Disease: In the context of Alzheimer's disease, galanin is overexpressed in the basal forebrain, where it hyperinnervates remaining cholinergic neurons. pnas.orgunifr.ch This overexpression is thought to contribute to the cognitive decline seen in the disease by inhibiting acetylcholine release. pnas.orgnih.gov Preclinical models, including galanin transgenic mice, have shown deficits in learning and memory, supporting the hypothesis that elevated galanin levels can impair cognitive function. pnas.orgunifr.ch
Epilepsy: Galanin and its N-terminal fragments generally exhibit anticonvulsant properties. wikipedia.orgpnas.org This is attributed to their ability to inhibit the release of the excitatory neurotransmitter glutamate. wikipedia.org In animal models of status epilepticus, administration of galanin has been shown to have a potent seizure-protecting effect. nih.gov For example, injections of galanin into the dentate gyrus significantly shortened the duration of self-sustaining seizures. nih.gov
| Compound | Dose (nmol) | Effect on Seizure Duration |
|---|---|---|
| Galanin | 0.05 | Significantly Shortened |
| Galanin | 0.5 | Significantly Shortened |
Neuropathic Pain: The role of galanin in neuropathic pain is complex, with evidence for both pain-promoting and pain-relieving effects. pnas.org Following nerve injury, galanin is significantly upregulated in sensory neurons. pnas.orgnih.gov High doses of galanin administered intrathecally have been shown to have antinociceptive effects and can alleviate neuropathic pain behaviors in animal models. pnas.org Conversely, low doses can have a facilitatory effect on pain. pnas.org This dual role is thought to be mediated by different galanin receptor subtypes. pnas.org
Investigational Roles in Preclinical Models of Neurological Conditions
Epilepsy and Seizure Control Mechanisms
Galanin is recognized as a potent endogenous anticonvulsant in the central nervous system. pnas.orgoup.com Research in rodent models demonstrates that galanin and its active fragments can inhibit epileptic activity. oup.com The mechanism of action is linked to its ability to reduce neuronal excitability. pnas.org Galanin exerts an inhibitory effect on glutamatergic transmission, a key process in seizure generation, through the activation of its receptors, primarily GalR1 and GalR2, which are highly expressed in the hippocampus. oup.com This activation can lead to the hyperpolarization of neurons by opening potassium channels, thereby dampening seizure activity. pnas.org
Studies using various seizure models, including those induced by pentylenetetrazole (PTZ) or perforant path stimulation, have shown that increasing galaninergic signaling can suppress seizure development and severity. frontiersin.orgelifesciences.orgpnas.org Conversely, mice with a null mutation for galanin are more susceptible to developing status epilepticus. pnas.org The anticonvulsant effects appear to be mediated primarily through the GalR1 receptor, as pretreatment with a GalR1-specific antagonist can attenuate the seizure-suppressing properties of galanin agonists. frontiersin.org The administration of galanin into the hippocampus has been shown to prevent the induction of and even stop established self-sustaining status epilepticus in rats. nih.gov This suggests that endogenous hippocampal galanin acts as a natural anticonvulsant, and its depletion during seizures may contribute to the continuation of seizure activity. nih.gov
Table 1: Preclinical Epilepsy and Seizure Control Research Findings for Galanin (1-16)
| Preclinical Model | Key Findings | Receptor Implication | Reference |
|---|---|---|---|
| Pentylenetetrazole (PTZ)-induced seizures (mice) | Systemic administration of a galanin agonist lowered maximal seizure score and increased seizure latency. | Primarily GalR1 | pnas.org |
| Perforant path stimulation-induced status epilepticus (rats) | Intrahippocampal galanin prevented the induction of and terminated established status epilepticus. | GalR1 and GalR2 | nih.gov |
| Lithium-pilocarpine status epilepticus model (rats) | A GalR2 positive allosteric modulator increased latency to the first seizure and decreased mortality. | GalR2 | pnas.org |
| Genetic knockout models (mice) | Galanin knockout mice show higher seizure susceptibility, while galanin-overexpressing mice are more resistant. | General galaninergic system | frontiersin.orgoup.com |
Neuropathic Pain and Nociception Pathways
The role of galanin in pain signaling is complex, exhibiting both pro- and anti-nociceptive effects depending on the context. pnas.orgnih.gov Under normal conditions, galanin is present in a small number of dorsal root ganglion (DRG) neurons and is thought to have a minor role in nociception. plos.org However, following peripheral nerve injury, the expression of galanin is dramatically upregulated in DRG neurons and the spinal cord, where it predominantly plays an anti-nociceptive role. pnas.orgnih.govplos.org
In animal models of neuropathic pain, exogenous galanin administration has been shown to have antinociceptive effects. plos.org This inhibitory role is enhanced after peripheral nerve injury or inflammation. nih.govresearchgate.net The anti-allodynic effect of high-dose galanin in neuropathic pain states appears to be mediated by GalR1 receptors. pnas.org Conversely, at low doses, galanin can facilitate nociceptive responses, an effect mediated by GalR2 receptors. pnas.org This dual action highlights the complexity of the galaninergic system in pain modulation. The peptide's ability to reduce hypersensitivity to both mechanical and thermal stimulation in chronic pain conditions underscores its potential as a therapeutic target. nih.gov
Table 2: Preclinical Neuropathic Pain and Nociception Research Findings for Galanin (1-16)
| Preclinical Model | Key Findings | Receptor Implication | Reference |
|---|---|---|---|
| Sciatic nerve-pinch injury (rats) | Exogenous galanin administration produced antinociceptive effects. Nerve injury caused a dramatic upregulation of galanin in the DRG and spinal dorsal horn. | Not specified | plos.org |
| Neuropathic pain model (Bennett model, rats) | High-dose galanin agonist (AR-M961) had an antiallodynic effect. Low-dose galanin or a GalR2 agonist (AR-M1896) induced mechanical and cold allodynia. | GalR1 (antinociceptive), GalR2 (pronociceptive) | pnas.org |
| Carrageenan-induced inflammation (rats) | Galanin administration into the nucleus accumbens reduced mechanical and thermal hyperalgesia. | Not specified | nih.gov |
| Various nerve injury models | Peripheral nerve injury dramatically increases galanin expression in primary sensory neurons, which may act to reduce injury-induced hyperalgesia. | General galaninergic system | nih.gov |
Mood and Affective Regulation (e.g., anxiolytic- and antidepressant-like effects)
The galanin system is significantly involved in the regulation of mood and affective behaviors, with preclinical studies suggesting complex, often contradictory, roles. pnas.orgnih.gov Some research indicates that galanin can produce pro-depressive and anxiogenic-like effects, potentially mediated through the GalR1 receptor. pnas.orgccmu.edu.cn For instance, Galanin (1-15) has been shown to induce strong depression-like and anxiogenic-like effects in behavioral tests like the forced swimming test and open field test in rats. nih.gov These effects were found to be stronger than those induced by the full-length galanin peptide. nih.gov
Conversely, other evidence points to an antidepressant-like action of galanin, primarily through the activation of GalR2. mdpi.com Systemically active galanin receptor agonists have demonstrated antidepressant-like effects in the forced swim test. pnas.org Furthermore, chronic treatment with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) has been shown to upregulate galanin mRNA and GalR2 binding sites in the dorsal raphe nucleus, a key area for mood regulation. pnas.org The antidepressant-like effects of fluoxetine were attenuated by a galanin receptor antagonist, suggesting that the galaninergic system contributes to the therapeutic action of SSRIs. pnas.org Galanin (1-15) has also been found to enhance the antidepressant-like effects of the SSRI escitalopram (B1671245) in a rat model of depression. mdpi.com
Table 3: Preclinical Mood and Affective Regulation Research Findings for Galanin (1-16)
| Preclinical Model / Test | Key Findings | Receptor Implication | Reference |
|---|---|---|---|
| Forced Swimming Test & Tail Suspension Test (rats) | Galanin (1-15) induced strong depression-like effects. | GalR1/GalR2 heteroreceptor complexes | nih.govnih.gov |
| Open Field Test & Light/Dark Test (rats) | Galanin (1-15) induced anxiogenic-like effects. | GalR1/GalR2 heteroreceptor complexes | nih.gov |
| Forced Swimming Test (rats) | A systemically active galanin agonist (galnon) produced an antidepressant-like effect. | General galanin agonism | pnas.org |
| Olfactory Bulbectomy model of depression (rats) | Galanin (1-15) enhanced the antidepressant-like effects of escitalopram. | GalR2 | mdpi.com |
| Chronic Mild Stress model (rats) | Increased expression of GalR1 in the ventral periaqueductal gray was linked to depression-like behavior. | GalR1 | ccmu.edu.cn |
Neuroprotection and Neuronal Injury Response
Galanin is considered an injury-response peptide, with its expression markedly upregulated in various neuronal injury models. plos.orgpnas.orgpnas.org This upregulation suggests a role in neuroprotection and neuronal regeneration. pnas.org Preclinical studies have demonstrated that galanin plays a neuroprotective role in a variety of injury paradigms, with its effects being principally mediated through the activation of the GalR2 receptor. pnas.orgnih.gov
In a model of shear stress-induced injury in primary cultured rat cortical neurons, galanin was found to significantly inhibit neuronal cell death and increase cell viability. plos.org This protective effect was mediated by the GalR2 receptor, as the application of a galanin antagonist blocked the protective action and inhibited the expression of GalR2. plos.org Similarly, in models of excitotoxic injury, galanin has been shown to protect hippocampal neurons. nih.gov The neuroprotective effects of galanin are of considerable interest, particularly in the context of neurodegenerative diseases and acute neuronal injury, where enhancing galaninergic signaling could be a therapeutic strategy. pnas.orgnih.gov
Table 4: Preclinical Neuroprotection and Neuronal Injury Research Findings for Galanin (1-16)
| Preclinical Model | Key Findings | Receptor Implication | Reference |
|---|---|---|---|
| Shear stress-induced injury (cultured rat cortical neurons) | Galanin significantly inhibited neuronal cell death and increased cell viability. | GalR2 | plos.org |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Over-expression of galanin abolished disease, while loss of galanin or GalR2 increased disease severity, suggesting a direct neuroprotective effect. | GalR2 | pnas.orgnih.gov |
| Excitotoxic injury (hippocampus) | Galanin, acting through GalR2, promotes the viability of hilar interneurons. | GalR2 | nih.gov |
| General nerve injury models | Galanin expression is markedly upregulated following injury in many neuronal subpopulations. | General galaninergic system | pnas.orgpnas.orgnih.gov |
Demyelination Processes and Myelin Repair
Research has implicated the galanin system in the pathophysiology of demyelinating diseases like multiple sclerosis (MS). pnas.orgnih.govpnas.org In the cuprizone (B1210641) model of central demyelination, galanin is upregulated in oligodendrocytes, the myelin-producing cells of the CNS. bris.ac.uk Studies using this model have shown that galanin has pronounced neuroprotective effects, alleviating demyelination and promoting remyelination. nih.gov
In transgenic mice that overexpress galanin, a significant attenuation of oligodendrocyte death and myelin breakdown was observed during cuprizone-induced demyelination. nih.gov Conversely, knocking out the galanin gene exacerbates callosal demyelination and reduces oligodendrocyte survival in this model. bris.ac.uk Further evidence comes from the experimental autoimmune encephalomyelitis (EAE) model of MS, where galanin overexpression abrogates the disease, while mutations in the galanin or GalR2 gene worsen its severity. pnas.orgpnas.orgnih.gov These findings suggest that galanin signaling, likely via GalR2, plays a crucial role in protecting oligodendrocytes and preserving myelin, indicating its potential as a therapeutic avenue for demyelinating disorders. pnas.orgnih.govnih.gov
Table 5: Preclinical Demyelination and Myelin Repair Research Findings for Galanin (1-16)
| Preclinical Model | Key Findings | Receptor Implication | Reference |
|---|---|---|---|
| Cuprizone-induced demyelination (mice) | Galanin-overexpressing mice showed significant alleviation of myelin breakdown and protection of oligodendrocytes. | GalR1 expression was also altered. | nih.gov |
| Cuprizone-induced demyelination (mice) | Galanin knockout mice exhibited reduced oligodendrocyte survival and exacerbated demyelination. | General galaninergic system | bris.ac.uk |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Overexpression of galanin abolished disease development and severity. | GalR2 | pnas.orgpnas.orgnih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Loss-of-function mutations in galanin or GalR2 resulted in exacerbation of the disease. | GalR2 | pnas.orgpnas.orgnih.gov |
Peripheral Nervous System (PNS) and Other Tissue Investigations
Gastrointestinal Tract Function and Motility Modulation
In the gastrointestinal (GI) tract, galanin acts as a modulator of numerous functions, including transmitter release, secretion, and motility. cas.czdoi.org It is expressed in myenteric and submucous neurons and influences both excitatory and inhibitory effects on GI motility. doi.org
Preclinical studies have shown that Galanin (1-16) can inhibit vagally induced contractions in the mouse esophagus in a concentration-dependent manner. researchgate.net This suggests that galanin from enteric neurons may modulate cholinergic neurotransmission. researchgate.net The inhibitory effects of galanin on motility could be mediated through GalR1, which is coupled to inhibitory G-proteins and can reduce acetylcholine release from excitatory motor neurons. doi.orgnih.gov Conversely, the direct effects of galanin on GI motility are likely mediated by GalR2, which is found at high levels in the stomach and intestine. nih.gov Galanin (1-16) has been shown to cause a reversible inhibition of depolarization-evoked calcium influx in cultured myenteric neurons, an effect likely mediated by GalR1. nih.gov
Table 6: Preclinical Gastrointestinal Function Research Findings for Galanin (1-16)
| Preclinical Model / Preparation | Key Findings | Receptor Implication | Reference |
|---|---|---|---|
| In vitro vagus nerve-oesophagus preparation (mouse) | Galanin (1-16) inhibited vagally induced twitch contractions in a concentration-dependent manner. | Not specified, but blocked by non-selective antagonist galantide. | researchgate.net |
| Cultured myenteric neurons (guinea pig) | Galanin (1-16) produced a reversible inhibition of depolarization-evoked intracellular calcium increase. | Likely mediated by GalR1 | nih.gov |
| Rat gastrointestinal tract tissue analysis | GalR1 and GalR2 mRNA were detected throughout the GI tract, with the highest levels in the large intestine and stomach, respectively. | GalR1 (inhibitory), GalR2 (stimulatory) | cas.cz |
Regulation of Bone Cell Activity (e.g., osteoclast function)
Galanin (1-16), the N-terminal fragment of the neuropeptide galanin, has been identified as a potential regulator of bone cell activity, particularly in the context of bone resorption and formation. fortunejournals.com Preclinical studies, primarily utilizing in vitro mouse models, have begun to elucidate the mechanisms through which galanin influences osteoclast function. Osteoclasts are multinucleated cells responsible for the degradation of bone tissue, a process critical for bone homeostasis, repair, and remodeling. researchgate.net Dysregulation of osteoclast activity can lead to pathological conditions such as osteoporosis. fortunejournals.com
Research has demonstrated that galanin can directly impact osteoclast numbers. In cultures of osteoclasts derived from the femur of C57BL/6 mice, treatment with a moderate dose of galanin resulted in a decrease in the osteoclast count. fortunejournals.comfortunejournals.com This suggests a potential role for galanin in limiting bone resorption. The study also indicated that this moderate dose of galanin reduced the expression of inflammatory markers, which are known to promote osteoclast proliferation and activity. fortunejournals.comfortunejournals.com
The effects of galanin on bone cells may be mediated through its interaction with specific galanin receptors (GalR1, GalR2, and GalR3) which have been identified on osseous cells. fortunejournals.com It is hypothesized that galanin may influence osteoclast activity indirectly through its action on osteoblasts, the cells responsible for bone formation. ismni.org Osteoblasts regulate osteoclast differentiation and function through the secretion of factors such as Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). ismni.org Studies investigating the galanin receptor agonist, galnon, in ovariectomized (OVX) rats, a model for post-menopausal osteoporosis, found an increased RANKL:OPG gene ratio, suggesting an enhancement of osteoclastic bone resorption. ismni.org
While some findings point towards an inhibitory effect of galanin on osteoclast number, other evidence suggests a more complex, dose-dependent role in inflammation, which is closely linked to osteoclastogenesis. fortunejournals.com For instance, galanin has been shown to increase inflammation in a dose-dependent manner in in vitro osteoclast cultures, which would typically be expected to increase osteoclast numbers. fortunejournals.com However, the observed outcome was a decrease in mature, multinucleated osteoclasts. fortunejournals.com These seemingly contradictory findings highlight the intricate nature of galanin's action on bone cells and suggest that its effects are likely context-dependent. fortunejournals.comfortunejournals.com
Table 1: Summary of Preclinical Research on Galanin's Effect on Osteoclast Function
| Model System | Key Findings | Reference |
|---|---|---|
| In vitro mouse osteoclast culture | A moderate dose of galanin decreased osteoclast count. | fortunejournals.comfortunejournals.com |
| In vitro mouse osteoclast culture | A moderate dose of galanin reduced the expression of inflammatory markers. | fortunejournals.comfortunejournals.com |
| In vitro mouse osteoclast culture | Galanin increased inflammation in a dose-dependent manner. | fortunejournals.com |
Endocrine System Regulation (e.g., hormone release modulation)
Galanin (1-16) plays a significant role in the regulation of the endocrine system, particularly in modulating the release of pituitary hormones. nih.gov Its high concentration in the hypothalamus, specifically in the nerve terminals of the median eminence, positions it as a key player in the hypothalamic-pituitary axis. nih.gov Research in preclinical models has established galanin as a hypothalamic-hypophysiotropic hormone, influencing the secretion of several key hormones. nih.gov
One of the most well-documented roles of galanin is its modulation of luteinizing hormone (LH) and luteinizing hormone-releasing hormone (LHRH), now more commonly known as gonadotropin-releasing hormone (GnRH). nih.gov Studies in rats have shown that galanin concentrations in the hypophyseal portal blood are approximately seven times higher than in the peripheral plasma, indicating its active secretion into the portal system that directly supplies the pituitary gland. nih.gov Furthermore, galanin and GnRH are secreted in a pulsatile manner with a high degree of coincidence, suggesting a functional relationship. nih.gov
In vitro studies using cultured pituitary cells have demonstrated that galanin can induce a small, dose-dependent increase in LH secretion on its own. nih.gov More significantly, galanin has been shown to enhance the stimulatory effect of GnRH on LH release. nih.govoup.com This potentiation of GnRH-stimulated LH secretion is, however, dependent on the estrogen status of the animal. oup.com In ovariectomized female rats, a model of estrogen deficiency, galanin was found to inhibit GnRH-stimulated LH secretion. oup.com Conversely, in the presence of high estrogen levels, as seen in estrogen-primed ovariectomized rats, galanin significantly enhanced the LH response to GnRH. oup.com This suggests that the modulatory role of galanin on gonadotropin secretion is critically influenced by the hormonal background. oup.com
Beyond its interaction with the GnRH-LH axis, galanin has also been implicated in the regulation of other pituitary hormones, including prolactin and growth hormone. fortunejournals.comnih.gov The co-localization and co-secretion of galanin with other neurotransmitters and neuropeptides, such as GnRH, underscores its role as an important neuromodulator within the neuroendocrine system. nih.govfrontiersin.org
Table 2: Effects of Galanin on Hormone Release in Preclinical Models
| Hormone | Preclinical Model | Observed Effect of Galanin | Reference |
|---|---|---|---|
| Luteinizing Hormone (LH) | Cultured rat pituitary cells | Small, dose-dependent increase in basal secretion. | nih.gov |
| Luteinizing Hormone (LH) | Estrogen-primed ovariectomized rats | Enhancement of GnRH-stimulated secretion. | oup.com |
| Luteinizing Hormone (LH) | Ovariectomized rats (low estrogen) | Inhibition of GnRH-stimulated secretion. | oup.com |
Research Methodologies and Experimental Models for Galanin 1 16 Studies
In Vivo Animal Models and Preclinical Approaches
In vivo studies in animal models provide crucial insights into the physiological and behavioral roles of Galanin (1-16).
Rodent models, particularly rats, have been extensively used to explore the behavioral and physiological actions of galanin and its fragments.
Behavioral Studies: In forced swimming tests (FST), Galanin (1-15), a closely related fragment, has been shown to induce depression-like behaviors in rats, characterized by increased immobility and decreased climbing nih.gov. Studies on chronic mild stress models of depression in rats have also implicated galanin and its receptors in mood regulation pnas.org. Furthermore, galanin administration has been associated with anxiolytic effects in rats and mice, although receptor subtype specificity can influence outcomes scispace.com.
Physiological Studies: In vivo experiments involving intracerebroventricular administration of galanin-(1-16) in rats demonstrated its ability to inhibit the release of acetylcholine (B1216132) evoked by scopolamine, as assessed by microdialysis researchgate.netnih.gov. Research in rats has also indicated that low doses of galanin can induce mechanical and cold allodynia, suggesting a role in pain processing pnas.org. General physiological effects observed in rats include modulation of gastrointestinal motility, cognitive function, feeding behavior, and antinociception bac-lac.gc.ca.
Table 2: Behavioral and Physiological Effects of Galanin Fragments in Rodent Models
| Peptide/Fragment | Animal Model | Method/Test | Observed Effect | Reference |
| Galanin (1-15) | Rat | Forced Swimming Test (FST) | Increased immobility (e.g., 44-46% increase with 3-6 nmol), decreased climbing (e.g., 44-46% decrease with 3-6 nmol) | nih.gov |
| Galanin (1-16) | Rat | Intracerebroventricular (ICV) administration | Inhibition of scopolamine-evoked acetylcholine release (measured by microdialysis) | researchgate.netnih.gov |
| Galanin | Rat | Intrathecal (IT) infusion (low dose) | Induced mechanical and cold allodynia | pnas.org |
| Galanin | Rat | Chronic Mild Stress (CMS) model | Altered galanin and receptor transcripts in brain regions associated with depression | pnas.org |
| Galanin | Rat/Mouse | Various anxiety/depression models | Generally anxiolytic effects; receptor subtype specificity influences outcome | scispace.com |
Zebrafish have emerged as a powerful model organism for studying complex physiological processes such as sleep and neural activity due to their genetic tractability and rapid development.
Neural Activity and Sleep Homeostasis: Research utilizing larval zebrafish has investigated the role of galanin in regulating sleep and neural activity. Studies using wide-field calcium imaging have shown that galanin generally exerts a sedative influence on whole-brain activity, primarily mediated through GalR1a uzh.chelifesciences.org. Conversely, galanin mutants exhibit reduced brain activity and hyperactivity, and they show a significant deficit in rebound sleep following periods of induced wakefulness or sleep deprivation uzh.chelifesciences.orgnih.gov. This suggests that galanin plays a critical role in responding to sleep pressure signals and in the maintenance of sleep homeostasis nih.gov.
Receptor Function: Genetic studies in zebrafish have further delineated the roles of specific galanin receptors. Mutations in galr2b have implicated this receptor in the regulation of daily sleep patterns, while galr1a and galr1b may be involved in negative feedback mechanisms on galanin's sleep-promoting effects ucl.ac.uk. The galr2a mutant zebrafish displayed a significant reduction in rebound sleep, highlighting its crucial role in mediating galanin-dependent homeostatic sleep responses ucl.ac.uk.
Table 3: Role of Galanin Receptors in Zebrafish Sleep Homeostasis
| Receptor Mutant | Observed Phenotype | Implicated Role in Sleep Regulation | Reference |
| galn | Lacked rebound sleep following pharmacologically induced neuronal activity and physical sleep deprivation; reduced sleep | Essential for responding to sleep pressure signals and functions as an output of the vertebrate sleep homeostat. | nih.gov |
| galr2b | Altered sleep/wake phenotypes | Plays a vital role in mediating Galanin-dependent regulation of daily sleep. | ucl.ac.uk |
| galr1a, galr1b | Altered sleep/wake phenotypes | May exert negative feedback on Galanin's sleep-promoting effects under baseline conditions. | ucl.ac.uk |
| galr2a | Significant reduction in rebound sleep response | Plays a critical role in mediating Galanin-dependent homeostatic sleep. | ucl.ac.uk |
| Galanin | Overexpression leads to reduced brain activity; lack leads to hyperactivity | Modulates whole-brain activity; sedative influence primarily via GalR1a. | uzh.chelifesciences.org |
Compound List
Genetic Manipulation Models
Genetic manipulation models, such as knockout and overexpressing mouse lines, are crucial for understanding the in vivo functions of galanin and its fragments. These models allow for the investigation of galanin's role by either removing its expression or increasing it, providing insights into its physiological and behavioral consequences.
Galanin Overexpressing Mouse Lines: Transgenic mice engineered to overexpress galanin have been instrumental in studying its effects. For instance, studies involving mice overexpressing galanin under the control of the dopamine (B1211576) β-hydroxylase promoter (GAL-tg) have revealed significant neurochemical and behavioral deficits reminiscent of Alzheimer's disease nih.gov. These mice exhibited reduced cholinergic neurons in the basal forebrain and displayed performance deficits in spatial navigation and olfactory memory tasks nih.gov. Another study utilized transgenic mice with targeted overexpression of galanin in the dorsal root ganglia (DRG) to investigate its role in pain modulation. These mice showed attenuated mechanical allodynia after a spared nerve injury (SNI) model, supporting an inhibitory role for galanin in neuropathic pain pnas.org. Furthermore, transgenic mice with elevated circulating galanin levels demonstrated an attenuation of demyelination in a cuprizone-induced multiple sclerosis (MS) model, suggesting a neuroprotective role plos.org.
Galanin Knockout Mouse Lines: Conversely, galanin knockout (GKO) mice have provided critical information about the necessity of galanin for certain functions. GKO mice have shown altered feeding behaviors, consuming significantly less energy and fat compared to wild-type (WT) animals when a high-fat diet was available researchgate.net. Chronic administration of galanin to GKO mice partially reversed this fat avoidance phenotype researchgate.net. In the context of pain, galanin knockout mice exhibited greater sensitivity to acute pain compared to WT controls cas.cz. Studies on galanin receptor knockout mice have also yielded important findings. For example, GalR1 knockout mice showed exacerbated hippocampal neuronal loss after systemic kainate administration, suggesting a neuroprotective role for GalR1 in excitotoxicity nih.gov. Similarly, GalR2 knockout mice demonstrated increased seizure severity and duration in response to intrahippocampal kainic acid (KA), highlighting GalR2's role in mediating anticonvulsive actions nih.gov.
Acute Administration Techniques
Acute administration techniques allow for the direct assessment of galanin's effects by introducing the peptide into specific brain regions or the systemic circulation.
Intracerebroventricular (ICV) Administration: ICV administration of galanin and its fragments, including Galanin (1-16), has been widely used to study its central effects. Research has shown that ICV administration of galanin (1-16) inhibits the scopolamine-evoked release of acetylcholine in vivo, as studied by microdialysis pnas.org. Studies have also indicated that ICV administration of galanin or its receptor subtype 1 agonist M617 induces c-Fos activation in the central amygdala and dorsomedial hypothalamus, suggesting roles in stress responses, food intake, and Pavlovian conditioning nih.gov. Furthermore, ICV administration of galanin fragments, including galanin (1-16), has been shown to stimulate feeding behavior when microinjected into the lateral ventricles researchgate.net. Galanin-like peptide (GALP), a related neuropeptide, when administered ICV, also stimulated feeding and activated specific brain regions, though with some distinct effects compared to galanin oup.com.
Intra-hypothalamic Microinjection: Direct microinjection into specific hypothalamic nuclei, such as the paraventricular nucleus (PVN), has been employed to pinpoint galanin's effects on feeding. Galanin (1-29) and the fragment galanin (1-16) significantly increased feeding when microinjected into the hypothalamus researchgate.netjneurosci.org. These studies suggest that the first 16 N-terminal amino acids contain galanin agonist activity for increasing food consumption and binding to the hypothalamic galanin receptor researchgate.netjneurosci.org.
Induced Pathological Models
Induced pathological models are essential for understanding galanin's role in disease states, such as neurodegenerative disorders, pain, and inflammatory conditions.
Excitotoxic Lesion Models: Galanin has demonstrated neuroprotective effects in models of excitotoxicity. For instance, galanin has shown a neuroprotective role in the hippocampus following excitotoxic injury, mediated by GalR2 activation researchgate.net. Studies using systemic kainic acid (KA) administration to induce excitotoxicity have shown that reduction of GalR1 mRNA or blockade of GalR1 leads to increased hippocampal damage in mice resistant to KA-induced injury, suggesting GalR1's neuroprotective role nih.govuga.edu.
Nerve Injury Models: Galanin expression is significantly upregulated in dorsal root ganglion (DRG) neurons in various peripheral nerve injury models, including complete axotomy, nerve constriction injury, and partial nerve ligation pnas.orgd-nb.info. This upregulation is often interpreted as a protective response against pain researchgate.net. Studies using a sciatic nerve-pinch injury model found that exogenous galanin exhibited antinociceptive effects and improved nerve regeneration, implying neuroprotective roles via GalR1 and/or GalR2 activation plos.org. Furthermore, galanin administration into the spinal cord can modulate nociception, with low doses potentially being pronociceptive and higher doses antinociceptive, especially in nerve injury models pnas.orgd-nb.info.
Experimental Autoimmune Encephalomyelitis (EAE) Models: Galanin plays a role in models of demyelinating diseases like multiple sclerosis (MS). In the EAE model, galanin expression is markedly upregulated, and overexpression of galanin in transgenic mice abolishes disease activity, while loss-of-function mutations in galanin or GalR2 increase disease severity researchgate.netnih.gov. Studies have also investigated galanin receptor expression in the spinal cords of EAE mice, finding that GalR1 mRNA levels were significantly decreased in EAE mice compared to controls upol.cz. These findings collectively suggest that galanin signaling, particularly through GalR2, may offer therapeutic benefits in neuroinflammatory conditions like MS researchgate.netnih.gov.
Challenges and Future Research Directions for Galanin 1 16 Studies
Development of Highly Selective Ligands Based on Galanin (1-16) Structure
A primary challenge in galanin research is the development of ligands that exhibit high selectivity and potency for specific galanin receptor subtypes. The endogenous galanin peptide binds to all three receptor subtypes (GALR1, GALR2, and GALR3) with high affinity nih.govnih.gov. However, the distinct signaling pathways and tissue distributions of these receptors necessitate subtype-specific targeting for precise therapeutic interventions.
Strategies for Enhancing Receptor Subtype Specificity and Potency
Research has identified key amino acid residues within the galanin peptide sequence that are critical for receptor interaction and selectivity. For instance, Trp2, Tyr9, and Leu10 have been identified as pharmacophores important for binding to both GALR1 and GALR2 nih.gov. Modifications to the N-terminus have proven particularly effective in achieving subtype selectivity. Galanin (2-11), for example, loses affinity for GALR1 while retaining affinity for GALR2 nih.govnih.gov. Further studies have shown that galanin (2-6) binds significantly stronger to GALR2 compared to GALR1 and GALR3 nih.gov.
Strategies to enhance specificity and potency involve various peptide modifications, including truncations, amino acid substitutions, and the incorporation of non-natural amino acids or peptidomimetics nih.govnih.govnih.gov. For instance, the peptide M1145 has been developed as a GalR2-selective agonist, demonstrating over 90-fold higher affinity for GalR2 compared to GALR1 and GalR3 nih.gov. Similarly, M871 has been identified as a GalR2-selective antagonist nih.govnih.gov. Research into structure-activity relationships (SAR) continues to guide the design of novel analogs with improved pharmacological profiles nih.govnih.gov. For example, specific amino acid substitutions at positions 5, 7, 11, and 13 in related peptide sequences have been shown to confer selective affinity for GALR3, while introducing galanin-originated residues into these positions can result in GALR2 specificity plos.org.
Rational Design of Galanin (1-16)-based Ligands for Specific Receptor Targets
The advent of high-resolution structural data, particularly from cryo-electron microscopy (cryo-EM) studies of galanin receptors bound to ligands and G proteins, has revolutionized rational drug design biorxiv.orgpnas.orgpdbj.orgtandfonline.comtechnologynetworks.comresearchgate.net. These structures provide detailed insights into the ligand-binding pockets and the molecular basis of receptor activation and G protein selectivity biorxiv.orgpnas.orgresearchgate.net. By understanding these interactions, researchers can employ structure-based design principles to engineer novel ligands, including peptidomimetics, that mimic or modulate the action of galanin (1-16) at specific receptor targets cas.cznih.govnih.gov. The goal is to create molecules with optimized affinity, selectivity, and pharmacokinetic properties, moving beyond the limitations of native peptides, such as poor bioavailability and rapid degradation nih.gov.
Elucidation of Complex Receptor Interactions and Signaling Mechanisms
Beyond direct ligand-receptor interactions, galanin receptor function is further complicated by receptor heteromerization and allosteric modulation, which represent significant areas for future research.
Investigation of Galanin Receptor Heteromerization
Galanin receptors are known to form heteromers, interacting with themselves (homomers) or with other GPCRs, such as serotonin (B10506) 5-HT1A, μ-opioid receptors (MORs), and α2-adrenoceptors frontiersin.orgontosight.aijneurosci.orgpnas.orgub.edunih.govbiorxiv.orgbiorxiv.org. These heteromeric complexes can significantly alter receptor trafficking, ligand binding affinity, and downstream signaling pathways compared to their individual protomers frontiersin.orgontosight.aiub.edu. For instance, GALR1–GALR2 heteromers are proposed to be the primary binding sites for galanin N-terminal fragments like galanin (1-15) frontiersin.orgnih.govbiorxiv.orgbiorxiv.org. The MOR-Gal1R heterotetramer, for example, demonstrates a switch in G-protein coupling from Gi to Gs, influencing signaling cascades ontosight.ai. Understanding these complex interactions is crucial for a comprehensive understanding of galanin's diverse physiological roles and for developing targeted therapies. Advanced imaging techniques, such as bioluminescence resonance energy transfer (BRET) and proximity ligation assay (PLA), are vital tools in studying these receptor-receptor interactions frontiersin.orgpnas.orgbiorxiv.org.
Characterization of Allosteric Modulators for Galanin Receptors
Allosteric modulators offer a promising avenue for fine-tuning GPCR activity. These compounds bind to sites distinct from the orthosteric ligand-binding site, modulating the receptor's response to the endogenous agonist nih.govnih.govreceptor.ai. Positive allosteric modulators (PAMs) enhance the effect of the agonist, while negative allosteric modulators (NAMs) reduce it. CYM2503, for example, is a characterized GalR2 PAM that potentiates galanin's effects without eliciting signaling on its own nih.govnih.govnih.govreceptor.ai. PAMs offer potential advantages, including improved receptor subtype selectivity, retention of physiological control over signaling, and self-limiting effects, making them attractive therapeutic agents nih.gov. High-throughput screening (HTS) methodologies are instrumental in identifying novel allosteric modulators for the galanin receptor family nih.gov. Additionally, it has been observed that zinc ions act as negative allosteric modulators for GALR1 but not for GALR2, highlighting other endogenous modulatory mechanisms biorxiv.orgpnas.orgresearchgate.net.
Application of Advanced Methodological Approaches
The advancement of cutting-edge methodologies is pivotal for overcoming current challenges in galanin research. Cryo-electron microscopy (cryo-EM) has provided unprecedented atomic-level resolution of galanin receptor complexes, offering critical insights into ligand binding, receptor activation, and G protein coupling mechanisms biorxiv.orgpnas.orgpdbj.orgtandfonline.comtechnologynetworks.comresearchgate.net. This structural information is indispensable for structure-based drug design.
Gene editing technologies, such as CRISPR, are enabling precise genetic modifications to study the functional roles of specific galanin receptors and their signaling pathways cas.cznih.govscispace.comelifesciences.org. High-throughput screening (HTS) platforms are essential for the efficient discovery of novel agonists, antagonists, and allosteric modulators with desired pharmacological profiles nih.gov. Furthermore, advanced imaging techniques, including super-resolution microscopy, are being employed to visualize receptor interactions at the nanoscale, offering deeper insights into receptor heteromerization and signaling dynamics cas.czresearchgate.net.
Data Tables
Table 1: Key Residues and Fragments in Galanin for GALR Binding Specificity
| Peptide Fragment/Modification | Key Residues/Features | Primary Receptor Affinity/Selectivity | Reference(s) |
| Galanin (1-16) | Trp2, Tyr9, Leu10 | Binds GALR1 and GALR2 | nih.gov |
| Galanin (2-11) | Gly1 deletion | Loses affinity for GALR1; retains affinity for GALR2 | nih.govnih.gov |
| Galanin (2-6) | N-terminal truncation | Stronger binding to GALR2 | nih.gov |
| Galanin (1-15) | N-terminal fragment | Proposed receptor for GALR1–GALR2 heteromers | frontiersin.orgnih.govbiorxiv.orgbiorxiv.org |
| Spexin (SPX) modifications | Asn5, Ala7, Phe11, Pro13 | Conferred GALR2 specificity upon modification | plos.org |
Table 2: Examples of Selective Galanin Receptor Ligands and Modulators
| Ligand/Modulator | Type | Target Receptor(s) | Key Characteristics | Reference(s) |
| Galanin (1-16) | Peptide | GALR1, GALR2 | Binds with high affinity to both subtypes. | nih.govnih.gov |
| Galanin (2-11) | Peptide | GALR2 | Selective agonist for GALR2 over GALR1. | nih.govnih.gov |
| M1145 | Peptide | GALR2 | Selective agonist; >90-fold affinity preference for GALR2 over GALR1 and GALR3. | nih.gov |
| M871 | Peptide | GALR2 | Selective antagonist. | nih.govnih.gov |
| CYM2503 | Small molecule | GALR2 | Positive Allosteric Modulator (PAM); potentiates galanin's effect. | nih.govnih.govnih.govreceptor.ai |
| Spexin (SPX) | Peptide | GALR2, GALR3 | Activates GALR2 and GALR3. | plos.org |
| Qu-SPX | Modified SPX | GALR2 | GALR2-specific agonist. | plos.org |
Compound List
Galanin
Galanin (1-16)
Galanin (1-15)
Galanin (2-11)
Galanin (2-6)
Galanin-like peptide (GALP)
Galanin Message Associated Peptide (GMAP)
Spexin (SPX)
Qu-SPX
M1145
M871
CYM2503
Galanin Receptor 1 (GALR1)
Galanin Receptor 2 (GALR2)
Galanin Receptor 3 (GALR3)
μ-Opioid Receptor (MOR)
Serotonin 5-HT1A Receptor
α2-adrenoceptor
Neuropeptide Y receptor 1 (NPYY1R)
Neuropeptide Y receptor 2 (NPYY2R)
Q & A
Q. What is the primary receptor subtype mediating Galanin (1-16)'s inhibition of voltage-dependent Ca²⁺ influx in neurons?
Galanin (1-16) primarily acts through the GalR1 receptor subtype to inhibit depolarization-induced Ca²⁺ influx. This was confirmed using GalR1-selective antagonists (e.g., RWJ-57408), which fully blocked its inhibitory effects, while GalR2/GalR3 agonists (e.g., Galanin 2-11) showed no significant activity . Experimental validation included measuring intracellular Ca²⁺ changes via Fluo-4/AM fluorescence in rat myenteric neurons under high K⁺ depolarization .
Q. What experimental models are commonly used to study Galanin (1-16)'s neuromodulatory effects?
Rat cultured myenteric neurons are a standard model, with Ca²⁺ dynamics measured using fluorescent indicators (Fluo-4/AM) and depolarization induced by high extracellular K⁺ (e.g., 72 mM KCl). Controls include baseline Ca²⁺ levels (5 mM K⁺) and validation with voltage-gated Ca²⁺ channel blockers like CdCl₂ .
Q. How does Galanin (1-16) concentration affect its inhibitory efficacy on Ca²⁺ influx?
Dose-response studies show significant inhibition at concentrations as low as 10 nM, with an EC₅₀ of 0.172 µM. At 1 µM, Galanin (1-16) reduces K⁺-induced Ca²⁺ influx by 53.55 ± 5.95% . Statistical analysis (e.g., paired t-tests) is critical to distinguish treatment effects from variability .
Advanced Research Questions
Q. How can researchers address contradictory data in Galanin (1-16) studies, such as partial neuronal response rates (e.g., 60% inhibition)?
Variability may arise from heterogeneous receptor expression or neuronal subpopulations. To mitigate this:
- Use single-cell calcium imaging to track individual neuron responses.
- Include GalR1/2/3 mRNA quantification (via qPCR) to correlate receptor levels with functional outcomes .
- Apply rigorous exclusion criteria for non-responding cells in data analysis .
Q. What methodological considerations ensure reproducibility in Galanin (1-16) experiments?
- Detailed protocols : Specify KCl depolarization duration (e.g., 1-minute pulses), Fluo-4/AM loading concentrations, and temperature/pH controls .
- Validation controls : Include CdCl₂ to confirm voltage-gated Ca²⁺ channel dependence and antagonist pre-treatment (e.g., RWJ-57408) to verify GalR1 specificity .
- Data transparency : Report raw fluorescence values, normalization methods, and statistical thresholds (e.g., P < 0.05) .
Q. What structural features of Galanin (1-16) determine its receptor binding specificity?
The N-terminal residues (1-16) form a helical structure critical for GalR1 interaction. Cyclic lactam analogs (e.g., stabilized glycine residues) enhance binding affinity by reducing conformational flexibility . Molecular dynamics simulations and alanine scanning mutagenesis of GalR1 can identify key binding residues .
Experimental Design & Data Analysis
Q. How to design experiments to distinguish Galanin (1-16)'s effects on pre- vs. post-synaptic receptors?
- Pre-synaptic assays : Measure neurotransmitter release (e.g., acetylcholine) in isolated nerve terminals (synaptosomes) .
- Post-synaptic assays : Record Ca²⁺ influx in neurons pre-treated with tetrodotoxin (TTX) to block action potential-dependent signaling .
- Pharmacological tools : Combine Galanin (1-16) with botulinum toxin (BoNT) to inhibit vesicle fusion, isolating post-synaptic effects .
Q. What statistical approaches are recommended for analyzing Galanin (1-16)'s concentration-dependent effects?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀ and Hill coefficients .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Galanin 1-16 vs. Galanin 2-11) .
- Error reporting : Include standard error (SEM) and sample sizes (e.g., n = 8–17 neurons per group) .
Future Directions & Unresolved Questions
Q. What mechanisms underlie Galanin (1-16)'s incomplete inhibition of Ca²⁺ influx in some neurons?
Potential factors include:
Q. How can computational modeling enhance understanding of Galanin (1-16) signaling dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
